Holmium(III) nitrate pentahydrate

Übersicht

Beschreibung

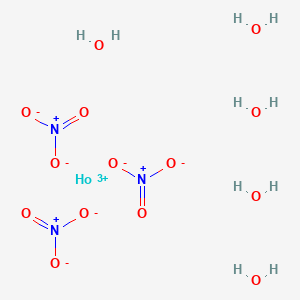

Holmium(III) nitrate pentahydrate is an inorganic compound, a salt of holmium and nitric acid with the chemical formula Ho(NO₃)₃·5H₂O. It forms yellowish crystals and is soluble in water and ethanol . This compound is commonly used in the production of ceramics, glass, and metallic holmium .

Vorbereitungsmethoden

Holmium(III) nitrate pentahydrate can be synthesized through several methods:

- The anhydrous salt is obtained by reacting holmium(III) oxide with nitrogen dioxide at 150°C:

Reaction of Holmium(III) Oxide with Nitrogen Dioxide: 2Ho2O3+9N2O4→4Ho(NO3)3+6NO

Metallic holmium reacts with nitrogen dioxide at 200°C:Reaction of Metallic Holmium with Nitrogen Dioxide: Ho+3N2O4→Ho(NO3)3+3NO

Holmium hydroxide reacts with nitric acid at 150°C:Reaction of Holmium Hydroxide with Nitric Acid: Ho(OH)3+3HNO3→Ho(NO3)3+3H2O

These reactions yield holmium(III) nitrate, which can then form the pentahydrate by crystallization from aqueous solution .

Analyse Chemischer Reaktionen

Thermal Decomposition

Upon heating, the compound undergoes stepwise decomposition ( ):

| Step | Temperature Range | Products | Equation |

|---|---|---|---|

| 1 | (holmium oxynitrate) | ||

| 2 | (holmium(III) oxide) |

Decomposition releases nitrogen oxides () and water, requiring controlled environments to avoid hazardous gas emissions ( ).

(a) Complexation with Organophosphates

In supercritical , holmium nitrate reacts with tri-n-butyl phosphate (TBP) to form extractable complexes ( ):

-

Stoichiometry : and () ratios identified via UV-vis spectroscopy.

-

Extraction Efficiency : Conditional extraction coefficients () range from to , dependent on pressure and TBP concentration.

(b) Pharmaceutical Complex Formation

Reaction with β-cyclodextrin yields a host-guest complex ( ):

This complex exhibits enhanced solubility and potential as an MRI contrast agent ( ).

Reactivity with Incompatible Substances

Holmium nitrate pentahydrate acts as a strong oxidizer (UN1477, PG III) ( ):

| Incompatible Agents | Reaction Outcome | Hazard |

|---|---|---|

| Strong reducing agents (e.g., ) | Violent redox reactions, gas evolution (e.g., ) | Fire/explosion risk |

| Combustible materials | Accelerated combustion | Thermal runaway |

| Moisture or water | Hygroscopic absorption, exothermic hydrolysis | Structural destabilization |

Wissenschaftliche Forschungsanwendungen

Catalysis and Material Synthesis

Holmium(III) nitrate pentahydrate serves as a precursor for the synthesis of various holmium compounds and catalysts. Notably, it is used in the preparation of:

- Holmium-beta-cyclodextrin Complex : This complex has potential pharmacological applications due to its ability to enhance drug solubility and stability .

- Poly[[tetraaquadi-μ5-fumarato-μ4-fumaratodiholmium(III)] trihydrate : This compound showcases unique catalytic properties and is utilized in advanced material synthesis .

Optical Materials

Due to its paramagnetic properties, holmium compounds are employed in the development of optical materials such as glasses and phosphors. Holmium ions can be doped into glass matrices to enhance their luminescent properties, making them suitable for laser applications .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is used as a shift reagent in NMR spectroscopy to enhance the resolution of spectra by altering the chemical environment of specific nuclei .

Case Study 1: Holmium-beta-Cyclodextrin Complex

Research conducted on the holmium-beta-cyclodextrin complex demonstrated its effectiveness in drug delivery systems. The complex showed improved solubility for hydrophobic drugs, which could lead to enhanced bioavailability .

Case Study 2: Optical Properties in Glass Doping

A study investigating the effects of holmium doping on glass matrices revealed that even small concentrations of holmium could significantly improve the luminescence and optical clarity of the glass. This has implications for developing high-performance optical devices .

Data Table: Applications Overview

Wirkmechanismus

Holmium(III) nitrate pentahydrate acts primarily as an oxidizing agent. It can oxidize organic materials, which is useful in various chemical processes . The exact molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Holmium(III) nitrate pentahydrate can be compared with other rare earth metal nitrates, such as:

- Terbium(III) nitrate

- Dysprosium(III) nitrate

- Erbium(III) nitrate

- Ytterbium(III) nitrate

- Neodymium(III) nitrate

- Praseodymium(III) nitrate

- Europium(III) nitrate

- Thulium(III) nitrate

This compound is unique due to its specific applications in the synthesis of holmium-beta-cyclodextrin complexes and its role as a precursor in various chemical syntheses .

Biologische Aktivität

Holmium(III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O), a rare earth compound, has garnered attention for its potential biological applications, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its interactions, applications, and relevant research findings.

- Molecular Formula : Ho(NO₃)₃·5H₂O

- Molecular Weight : 441.02 g/mol

- CAS Number : 14483-18-2

- Appearance : Light yellow powder

- Solubility : Soluble in water

1. Pharmacological Potential

This compound is primarily studied for its ability to form complexes with biologically relevant molecules. One notable application is its reaction with beta-cyclodextrin to form holmium-beta-cyclodextrin complexes, which exhibit potential pharmacological properties. These complexes are being investigated for their ability to enhance drug solubility and stability, thereby improving therapeutic efficacy .

2. Antimicrobial Activity

Research indicates that certain rare earth compounds, including holmium salts, may possess antimicrobial properties. In vitro studies have shown that holmium compounds can inhibit the growth of various bacterial strains. This suggests potential use in developing antimicrobial agents or coatings for medical devices .

Case Studies and Experimental Data

- Holmium-Beta-Cyclodextrin Complex

- Toxicological Assessments

- Bioaccumulation and Environmental Impact

Data Table: Properties and Applications

| Property/Characteristic | Value |

|---|---|

| Molecular Formula | Ho(NO₃)₃·5H₂O |

| Molecular Weight | 441.02 g/mol |

| Solubility | Soluble in water |

| Primary Applications | Drug solubilization, antimicrobial activity |

| Toxicity Classification | Oxidizer, irritant |

Eigenschaften

IUPAC Name |

holmium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUGWWDCFYEYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10HoN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648469 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-18-2 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.